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Compound of Interest

Compound Name: rac-Vofopitant-d3

Cat. No.: B12394611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of rac-
Vofopitant-d3, a deuterated analog of the potent and selective neurokinin-1 (NK1) receptor

antagonist, Vofopitant (also known as GR205171). Due to the limited direct research on rac-
Vofopitant-d3, this document leverages the extensive data on Vofopitant and the established

applications of deuterated compounds in pharmaceutical research.

Introduction to rac-Vofopitant-d3
Vofopitant is a high-affinity antagonist of the NK1 receptor, the primary receptor for the

neuropeptide Substance P.[1][2][3] The Substance P/NK1 receptor system is implicated in

various physiological and pathological processes in the central nervous system, including pain,

inflammation, emesis, anxiety, and depression.[1][4] Vofopitant has been investigated for its

antiemetic and anxiolytic properties.[2][3]

"rac-Vofopitant-d3" is the racemic, deuterium-labeled form of Vofopitant, containing three

deuterium atoms. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen,

into a drug molecule is a common strategy in drug development for two primary purposes:

Altering Metabolic Fate (Kinetic Isotope Effect): The carbon-deuterium (C-D) bond is stronger

than the carbon-hydrogen (C-H) bond. If deuterium is placed at a site of metabolic oxidation,

the rate of metabolism can be significantly reduced.[5][6] This can lead to an improved
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pharmacokinetic profile, including a longer half-life, increased plasma exposure, and

potentially a reduced dosing frequency.[7][8]

Internal Standard for Quantitative Analysis: Deuterated compounds are considered the gold

standard for use as internal standards in quantitative mass spectrometry-based bioanalysis

(e.g., LC-MS/MS).[9][10][11][12] Because they are chemically identical to the analyte but

have a different mass, they can be used to accurately correct for variability during sample

preparation and analysis.[9][12]

Mechanism of Action
Vofopitant acts as a competitive antagonist at the NK1 receptor. It binds to the receptor with

high affinity, thereby preventing the binding of the endogenous ligand, Substance P.[1][3] The

binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), activates

downstream signaling cascades, primarily through Gq/11 proteins.[3][13] This leads to the

activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular

responses.[2][3] By blocking this initial binding step, Vofopitant inhibits these downstream

signaling events.
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Caption: Substance P/NK1 Receptor Signaling Pathway.
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Quantitative Data
The following tables summarize the binding affinities of the parent compound, Vofopitant, and

provide a hypothetical comparison of pharmacokinetic parameters between Vofopitant and rac-
Vofopitant-d3 to illustrate the potential impact of deuteration.

Table 1: Vofopitant Receptor Binding Affinities

Receptor Species
Binding Affinity
(pKi / pIC50)

Reference

NK1 Human 10.6 (pKi) [9]

NK1 Rat 9.5 (pKi) [9]

NK1 Ferret 9.8 (pKi) [9]

NK2 - <5.0 (pIC50) [9]

NK3 - <5.0 (pIC50) [9]

5-HT1A Rat 6.3 (pKi) [9]

5-HT1D Bovine 6.6 (pKi) [9]

5-HT2A Rat 6.5 (pKi) [9]

Histamine H1 Rat 6.5 (pKi) [9]

Histamine H2 Guinea-pig 6.6 (pKi) [9]

Ca2+ Channel Rat 5.6 (pKi) [9]

Table 2: Hypothetical Pharmacokinetic Parameters: Vofopitant vs. rac-Vofopitant-d3 (Note:

These are illustrative values to demonstrate the potential kinetic isotope effect. Actual values

require experimental determination.)
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Parameter
Vofopitant
(Hypothetical)

rac-Vofopitant-d3
(Hypothetical)

Potential
Implication of
Deuteration

Half-life (t1/2) 4 hours 7 hours

Slower metabolism,

longer duration of

action

Max Concentration

(Cmax)
150 ng/mL 180 ng/mL

Increased peak

plasma concentration

Area Under Curve

(AUC)
800 ngh/mL 1500 ngh/mL

Greater overall drug

exposure

Clearance (CL) 1.0 L/h/kg 0.5 L/h/kg

Reduced rate of

elimination from the

body

Experimental Protocols
Protocol 1: In Vitro NK1 Receptor Competitive Binding
Assay
This protocol describes a method to determine the binding affinity of rac-Vofopitant-d3 for the

NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or

SH-SY5Y cells).

Radioligand: [3H]Substance P.

Assay Buffer: 50 mM HEPES, 3 mM MnCl2, pH 7.4.

Wash Buffer: Assay buffer containing 0.04% BSA, 80 µg/mL bacitracin, 8 µg/mL leupeptin,

and 2 µM phosphoramidon.

rac-Vofopitant-d3 and unlabeled Substance P.
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Non-specific binding control: A high concentration of a known NK1 antagonist (e.g., 1 µM

Aprepitant).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and liquid scintillation counter.

Procedure:

Compound Preparation: Prepare serial dilutions of rac-Vofopitant-d3 (e.g., from 10 pM to 10

µM) in Wash Buffer.

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

50 µL of Wash Buffer (for total binding) or non-specific binding control or test compound

(rac-Vofopitant-d3).

100 µL of NK1 receptor membrane suspension (typically 3-5 µg of protein).

50 µL of [3H]Substance P (final concentration of ~0.7-1.0 nM).

Incubation: Incubate the plate at room temperature for 40 minutes with gentle agitation.

Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in

0.5% polyethyleneimine) using a cell harvester.

Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and

count the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of rac-
Vofopitant-d3. Determine the IC50 value using non-linear regression and calculate the Ki

value using the Cheng-Prusoff equation.
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Protocol 2: In Vivo Pharmacokinetic Study in a Rodent
Model
This protocol outlines a general procedure to evaluate the pharmacokinetic profile of rac-
Vofopitant-d3 in rats.

Animal Phase
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Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.

Procedure:

Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days

before the experiment.

Dosing Formulation: Prepare a solution of rac-Vofopitant-d3 in an appropriate vehicle (e.g.,

saline with 5% DMSO and 10% Solutol HS 15).

Administration: Administer a single dose of rac-Vofopitant-d3 to the rats via the desired

route (e.g., intravenous bolus via the tail vein or oral gavage).

Blood Sampling: Collect blood samples (~200 µL) from the jugular or saphenous vein at

predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours

post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to

separate the plasma.

Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalysis: Determine the concentration of rac-Vofopitant-d3 in the plasma samples using

a validated LC-MS/MS method (as described in Protocol 3, using non-deuterated Vofopitant

as the internal standard).

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to

calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to

maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Protocol 3: Quantification of Vofopitant using LC-MS/MS
with rac-Vofopitant-d3 as an Internal Standard
This protocol details the use of rac-Vofopitant-d3 as an internal standard (IS) for the accurate

quantification of Vofopitant in plasma samples.
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Caption: Workflow for LC-MS/MS Quantification using a Deuterated Internal Standard.
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Materials:

Plasma samples containing Vofopitant.

Internal Standard (IS) working solution: rac-Vofopitant-d3 in 50% methanol.

Precipitation solvent: Acetonitrile.

LC-MS/MS system with a suitable C18 column.

Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).

Procedure:

Sample Preparation:

To 50 µL of plasma sample, calibration standard, or quality control sample in a

microcentrifuge tube, add 10 µL of the rac-Vofopitant-d3 IS working solution.

Vortex briefly to mix.

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

LC-MS/MS Analysis:

Chromatography: Inject 5-10 µL of the supernatant onto the LC system. Separate the

analyte and IS using a gradient elution on a C18 column.

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization

(ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction

Monitoring - MRM) for both Vofopitant and rac-Vofopitant-d3.

Hypothetical MRM for Vofopitant: Q1: m/z 433.2 -> Q3: m/z [fragment ion]
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Hypothetical MRM for rac-Vofopitant-d3: Q1: m/z 436.2 -> Q3: m/z [corresponding

fragment ion]

Data Processing:

Integrate the peak areas for both the Vofopitant and rac-Vofopitant-d3 MRM transitions.

Calculate the peak area ratio (Vofopitant area / rac-Vofopitant-d3 area).

Construct a calibration curve by plotting the peak area ratio versus the concentration of

the calibration standards.

Determine the concentration of Vofopitant in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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